molecular formula C23H25N3O4S B285097 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

Katalognummer: B285097
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: OTUMJFDBGYYBCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells.

Wirkmechanismus

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the growth and survival of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases and is involved in the signaling pathways that regulate cell proliferation and survival. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, this compound induces cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in cancer cells. However, there are also some limitations to using this compound in lab experiments. It has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of BTK. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the development of 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide. One potential area of research is the use of this compound in combination with other cancer drugs to enhance its efficacy. Another area of research is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Finally, the use of this compound in preclinical and clinical studies to evaluate its safety and efficacy in the treatment of various types of cancer is an important area of future research.
In conclusion, this compound is a small molecule inhibitor that has shown great potential for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research will focus on the development of more potent and selective BTK inhibitors and the evaluation of this compound in preclinical and clinical studies.

Synthesemethoden

The synthesis of 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide involves several steps, including the reaction of 2-tert-butylphenol with 4-bromobenzoyl chloride to form 2-(2-tert-butylphenoxy)benzoyl chloride. This intermediate is then reacted with 4-(pyridin-2-ylsulfamoyl)aniline in the presence of a base to form this compound. The overall yield of this synthesis method is around 50%.

Wissenschaftliche Forschungsanwendungen

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. In addition, this compound has demonstrated synergistic effects when used in combination with other cancer drugs, such as rituximab and venetoclax.

Eigenschaften

Molekularformel

C23H25N3O4S

Molekulargewicht

439.5 g/mol

IUPAC-Name

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C23H25N3O4S/c1-23(2,3)19-8-4-5-9-20(19)30-16-22(27)25-17-11-13-18(14-12-17)31(28,29)26-21-10-6-7-15-24-21/h4-15H,16H2,1-3H3,(H,24,26)(H,25,27)

InChI-Schlüssel

OTUMJFDBGYYBCE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Kanonische SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.